molecular formula C18H18N2O3S3 B2459178 Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 497867-94-4

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2459178
CAS No.: 497867-94-4
M. Wt: 406.53
InChI Key: DSCRJHHTHYQEDM-UHFFFAOYSA-N
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Description

Compounds containing a benzo[d]thiazol-2-yl group are part of a larger class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar ring, with aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterisation

  • A study by Spoorthy et al. (2021) describes the synthesis and anti-microbial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting methods for creating analogues with potential bioactivity, similar to the compound of interest. This research could suggest applications in developing new antimicrobial agents Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Docking Studies and Biological Activity

  • Research involving the synthesis of various thiophene derivatives demonstrates potential biological activities, including antimicrobial properties. These studies may offer insights into the applications of similar compounds in drug discovery and development Spoorthy et al., 2021.

Photophysical Properties

  • Amati et al. (2010) explored the photophysical properties and singlet oxygen activation properties of Ethyl 2-Arylthiazole-5-carboxylates, suggesting applications in materials science, particularly for compounds that act as sensitizers in photo-oxidation processes. This could indicate potential research applications in developing photosensitive materials or in photodynamic therapy Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010.

Anticancer Activity

  • A study on novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent anticancer activity against colon HCT-116 human cancer cell line, demonstrating the potential of thiophene derivatives in anticancer research Abdel-Motaal, Alanzy, & Asem, 2020.

Molecular Structure Analysis

  • Research into the crystal structure and molecular interactions of similar compounds can provide insights into their stability, reactivity, and potential applications in materials science or as pharmaceuticals. For example, Kumar et al. (2020) conducted a detailed structural analysis of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, underscoring the importance of molecular structure studies in understanding the properties of such compounds Kumar et al., 2020.

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved properties and activities .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-4-23-17(22)15-10(2)11(3)25-16(15)20-14(21)9-24-18-19-12-7-5-6-8-13(12)26-18/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCRJHHTHYQEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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